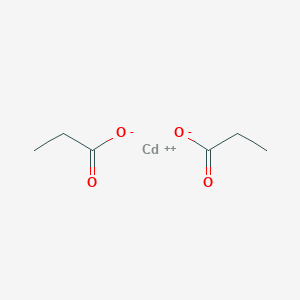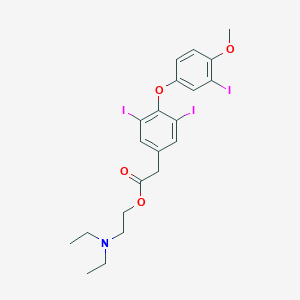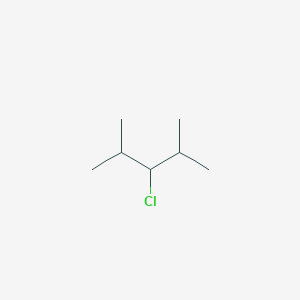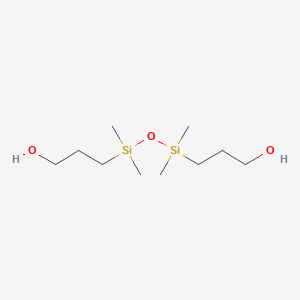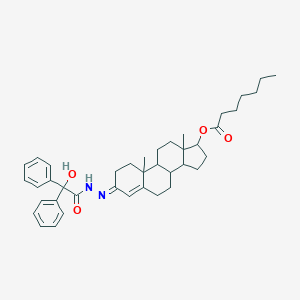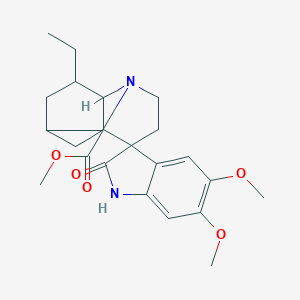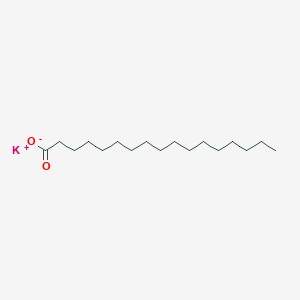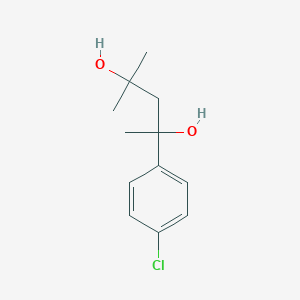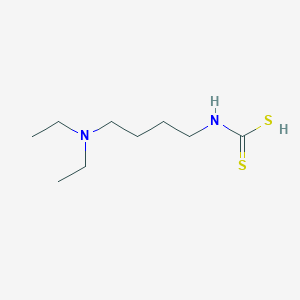
4-(diethylamino)butylcarbamodithioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(diethylamino)butylcarbamodithioic acid is a chemical compound with the molecular formula C9H20N2S2. This compound contains a total of 33 atoms, including 20 hydrogen atoms, 9 carbon atoms, 2 nitrogen atoms, and 2 sulfur atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylamino)butylcarbamodithioic acid typically involves the reaction of diethylamine with 4-chlorobutyronitrile to form N-(4-(diethylamino)butyl)amine. This intermediate is then reacted with carbon disulfide to yield the desired compound. The reaction conditions often include the use of an appropriate solvent such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-(diethylamino)butylcarbamodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(diethylamino)butylcarbamodithioic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
作用机制
The mechanism of action of 4-(diethylamino)butylcarbamodithioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
相似化合物的比较
4-(diethylamino)butylcarbamodithioic acid can be compared with other similar compounds such as:
Carbamic acid: A simpler structure with different reactivity and applications.
Dithiocarbamates: Compounds with similar sulfur-containing functional groups but different biological activities.
Urea derivatives: Compounds with similar nitrogen-containing functional groups but different chemical properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development.
属性
CAS 编号 |
18997-70-1 |
|---|---|
分子式 |
C9H20N2S2 |
分子量 |
220.4 g/mol |
IUPAC 名称 |
4-(diethylamino)butylcarbamodithioic acid |
InChI |
InChI=1S/C9H20N2S2/c1-3-11(4-2)8-6-5-7-10-9(12)13/h3-8H2,1-2H3,(H2,10,12,13) |
InChI 键 |
DWUHFPYGGOZFIF-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCCNC(=S)S |
手性 SMILES |
CCN(CC)CCCCN=C(S)S |
规范 SMILES |
CCN(CC)CCCCNC(=S)S |
Key on ui other cas no. |
18997-70-1 |
同义词 |
N-[4-(Diethylamino)butyl]carbamodithioic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



